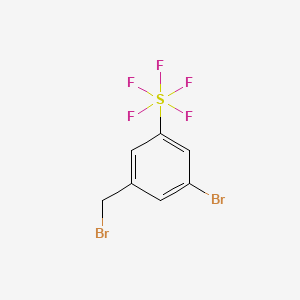

3-Bromo-5-(pentafluorosulfur)benzyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-bromo-5-(bromomethyl)phenyl]-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F5S/c8-4-5-1-6(9)3-7(2-5)15(10,11,12,13)14/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRNYAZILJJJGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 3-Bromo-5-(pentafluorosulfur)benzyl bromide

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of unique functional groups is paramount to tuning molecular properties for enhanced performance. Among these, the pentafluorosulfur (SF₅) group has emerged as a "super-trifluoromethyl" moiety, prized for its profound impact on lipophilicity, metabolic stability, and electronegativity.[1][2] This guide provides an in-depth examination of 3-Bromo-5-(pentafluorosulfur)benzyl bromide (CAS No. 1240257-14-0), a trifunctional building block of significant synthetic potential.[3][4] This molecule uniquely combines the exceptional stability and electronic characteristics of the SF₅ group with two distinct, orthogonally reactive halogen sites: a highly electrophilic benzyl bromide and an aryl bromide suitable for cross-coupling reactions.[5][6] Understanding the nuanced physicochemical properties of this reagent is critical for its effective and safe deployment in the synthesis of novel pharmaceuticals and advanced materials.

Chemical Identity and Structural Attributes

The properties and reactivity of this compound are a direct consequence of its distinct structural features.

| Identifier | Data | Source(s) |

| IUPAC Name | 1-Bromo-3-(bromomethyl)-5-(pentafluoro-λ⁶-sulfanyl)benzene | N/A |

| Synonym | 3-Bromo-5-(bromomethyl)phenylsulphur pentafluoride | |

| CAS Number | 1240257-14-0 | [3][7] |

| Molecular Formula | C₇H₅Br₂F₅S | [8] |

| Molecular Weight | 375.98 g/mol | [8] |

| Chemical Structure |  | N/A |

Key Structural Features:

-

Pentafluorosulfur (SF₅) Group: This hypervalent sulfur moiety is one of the most electron-withdrawing groups known.[2] Its octahedral geometry and the strength of the S-F bonds confer exceptional thermal and chemical stability to this part of the molecule.[1][9] It significantly increases lipophilicity, a property that can enhance membrane permeability in drug candidates.[1]

-

Benzyl Bromide Moiety: The -(CH₂Br) group is a potent electrophilic site, making the compound an excellent alkylating agent. This functionality is highly susceptible to nucleophilic substitution (Sₙ2) reactions but also imparts lachrymatory properties and requires careful handling.[6][10][11]

-

Aryl Bromide Moiety: The bromine atom attached directly to the aromatic ring is relatively unreactive towards nucleophiles but is an ideal handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the formation of C-C, C-N, and C-O bonds.[5]

Core Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its constituent functional groups and analogous structures.

| Property | Value / Description | Rationale / Context |

| Physical State | Likely a colorless to pale yellow liquid or low-melting solid at STP. | Based on analogs like pentafluorobenzyl bromide (m.p. 18-20 °C) and benzyl bromide (liquid).[11][12] |

| Melting Point | Data not available. | N/A |

| Boiling Point | Expected to be high; decomposes at elevated temperatures. Distillation should be performed under high vacuum. | 3-bromo-4-fluoro-benzyl bromide has a boiling point of 99-100 °C at 3 mbar.[13] The higher molecular weight of the target compound suggests a higher boiling point. |

| Solubility | Expected to be soluble in common aprotic organic solvents (e.g., DCM, THF, Ethyl Acetate, Toluene) and poorly soluble in water. | The large, lipophilic SF₅ group and aromatic core dominate its properties. Safety data for similar compounds notes low water solubility.[14] |

| Lipophilicity (LogP) | Predicted to be high. | The SF₅ group is known to be more lipophilic than a trifluoromethyl (CF₃) or even a tert-butyl group, a key feature for modulating pharmacokinetic properties in drug discovery.[1][2] |

Stability, Storage, and Handling

The stability profile of this molecule is dichotomous, defined by the robust SF₅ group and the highly reactive benzyl bromide.

3.1. Chemical and Thermal Stability The pentafluorosulfur group is remarkably stable, resisting a wide range of chemical conditions including strongly acidic media, many bases, and various oxidizing and reducing agents.[5] This stability makes it a valuable component in multi-step syntheses.[5][9] However, the C-S bond can be a point of thermal degradation under forcing conditions.[15]

Conversely, the benzyl bromide functionality is sensitive to moisture and nucleophiles.[14][16] Hydrolysis can occur, and the compound is incompatible with bases, alcohols, amines, and strong oxidizing agents, which can lead to rapid decomposition or unwanted side reactions.[14][17]

3.2. Recommended Storage Protocol To maintain chemical integrity, the following storage protocol is recommended, based on best practices for reactive benzyl bromides.[14][16][17]

Caption: Recommended workflow for the safe storage of the reagent.

Analytical and Spectroscopic Characterization

A multi-technique approach is required to confirm the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons and a key singlet for the benzylic methylene protons (-CH₂Br), anticipated in the δ 4.5–5.0 ppm range.[10]

-

¹⁹F NMR: This is the definitive technique for confirming the presence and integrity of the SF₅ group.[10] It is expected to show a characteristic A₄X pattern: a quintet for the single apical fluorine and a doublet for the four equatorial fluorines.

-

-

Mass Spectrometry (MS):

-

Techniques like GC-MS are suitable for analysis.[10] The mass spectrum will display a distinctive molecular ion cluster resulting from the two bromine isotopes (⁷⁹Br and ⁸¹Br), which is a powerful diagnostic feature.

-

-

Chromatography:

-

High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method for assessing purity.

-

Gas Chromatography (GC) can also be used, though the compound's reactivity may require careful method development to avoid on-column degradation.

-

Protocol: Characterization by ¹⁹F NMR Spectroscopy

Objective: To verify the presence and structural environment of the pentafluorosulfur (SF₅) group.

Materials:

-

Sample of this compound (~10-20 mg).

-

Deuterated solvent (e.g., CDCl₃).

-

5 mm NMR tube.

-

NMR spectrometer equipped with a fluorine probe.

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6 mL of the deuterated solvent inside a clean vial.

-

Transfer: Transfer the solution to the NMR tube.

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.

-

Tune and match the ¹⁹F probe.

-

-

Acquisition:

-

Set the spectral width to cover the expected range for SF₅ groups (typically broad, centered around +60 to +85 ppm relative to CFCl₃).

-

Use a standard pulse-acquire experiment. A relaxation delay (d1) of 2-5 seconds is generally sufficient.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Processing and Analysis:

-

Apply Fourier transformation to the acquired FID.

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum (if an internal standard is not used, external referencing methods may be applied).

-

Analyze the spectrum for the characteristic A₄X spin system (a doublet and a quintet with a 4:1 integration ratio), which confirms the SF₅ moiety.

-

Chemical Reactivity and Synthetic Applications

The synthetic value of this compound lies in the orthogonal reactivity of its three key functional groups. This allows for a programmed, stepwise elaboration of the molecular scaffold.

-

Nucleophilic Substitution (Benzylic Position): The bromomethyl group is the most reactive site, readily undergoing Sₙ2 displacement with a wide range of nucleophiles (e.g., amines, alkoxides, thiolates, carbanions) under mild conditions.[6] This reaction is typically performed first in a synthetic sequence.

-

Metal-Catalyzed Cross-Coupling (Arylic Position): The aryl bromide can participate in reactions like Suzuki or Stille couplings to form new carbon-carbon bonds. This step generally requires a palladium catalyst and conditions that do not affect the SF₅ group.[5]

-

Modification of the SF₅ Group (Rare): The SF₅ group is exceptionally robust and is generally carried through synthetic sequences without modification.[1][9]

Caption: Orthogonal reactivity pathways available for the title compound.

Safety and Toxicology

As a member of the benzyl bromide class of compounds, this compound must be handled as a hazardous substance.[11]

-

Primary Hazards: Based on data for analogous compounds, it is expected to cause severe skin burns and eye damage.[17][18] It is a strong lachrymator (tear-producing agent) and may cause respiratory irritation.[11][17]

-

Handling Precautions:

-

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[19]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]

-

Conclusion

This compound is a highly valuable, specialized building block for chemical synthesis. Its physicochemical profile is dominated by the interplay between the exceptionally stable, lipophilic SF₅ group and the highly reactive benzyl bromide handle. This unique combination allows for the introduction of the SF₅ moiety into complex scaffolds, offering a powerful tool for researchers in drug discovery and materials science to fine-tune molecular properties. However, its utility is matched by its hazardous nature, demanding strict adherence to safety protocols during handling and storage.

References

- Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Rowan Scientific.

- MDPI. (2023).

- BenchChem. (n.d.). Stability of the pentafluorosulfanyl group under various reaction conditions. BenchChem.

- ResearchGate. (n.d.). 1.10 The Pentafluorosulfanyl Group (SF5) | Request PDF.

- Enamine. (n.d.). SF5-containing building blocks. Enamine.

- Echemi. (n.d.). This compound. Echemi.

- BenchChem. (n.d.). 3-Chloro-5-(pentafluorosulfur)benzyl bromide | 1240257-05-9. BenchChem.

- PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzyl bromide | C8H5Br2F3 | CID 22324272. PubChem.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2,3,4,5,6-Pentafluorobenzyl bromide. Fisher Scientific.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-(Pentafluorothio)benzyl bromide. Fisher Scientific.

- ChemicalBook. (n.d.). This compound | 1240257-14-0. ChemicalBook.

- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: Benzyl bromide. Fisher Scientific.

- Sigma-Aldrich. (2013). Safety Data Sheet: Benzyl-Bromide. Sigma-Aldrich.

- Google Patents. (1982). EP0059365A2 - 3-Bromo-4-fluoro-benzyl derivatives, and methods for their preparation.

- BLD Pharm. (n.d.). 2-Bromo-5-(pentafluorothio)benzyl bromide | 1980075-02-2. BLD Pharm.

- 11Lab. (n.d.). This compound. 11Lab.

- PubChem. (n.d.). Pentafluorobenzyl bromide | C7H2BrF5 | CID 74484. PubChem.

- Wikipedia. (n.d.). Benzyl bromide. Wikipedia.

- BLD Pharm. (n.d.). 3-Bromo-5-(bromomethyl)phenylsulphur pentafluoride | 1240257-14-0. BLD Pharm.

- BenchChem. (n.d.). Application Notes and Protocols for 3-Bromo-5-(bromomethyl)benzonitrile. BenchChem.

Sources

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 2. SF5-containing building blocks - Enamine [enamine.net]

- 3. echemi.com [echemi.com]

- 4. This compound | 1240257-14-0 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1240257-14-0|3-Bromo-5-(bromomethyl)phenylsulphur pentafluoride|BLD Pharm [bldpharm.com]

- 8. 1980075-02-2|2-Bromo-5-(pentafluorothio)benzyl bromide|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 12. Pentafluorobenzyl bromide | C7H2BrF5 | CID 74484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. EP0059365A2 - 3-Bromo-4-fluoro-benzyl derivatives, and methods for their preparation - Google Patents [patents.google.com]

- 14. fishersci.com [fishersci.com]

- 15. Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules [mdpi.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

- 18. 3-Bromo-5-(trifluoromethyl)benzyl bromide | C8H5Br2F3 | CID 22324272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. westliberty.edu [westliberty.edu]

Synthesis pathway for 3-Bromo-5-(pentafluorosulfur)benzyl bromide.

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(pentafluorosulfur)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentafluorosulfur (SF₅) group has emerged as a critical pharmacophore in modern drug discovery, prized for its unique combination of high metabolic stability, lipophilicity, and strong electron-withdrawing character, often surpassing the properties of the trifluoromethyl group.[1][2] This guide provides a comprehensive, in-depth technical overview of a reliable synthetic pathway to this compound, a versatile building block for the incorporation of the SF₅ moiety into complex organic molecules. The presented synthesis is a multi-step process commencing from the commercially available 3-Bromo-5-(pentafluorosulfur)benzoic acid.[3][4][5] Key transformations include the reduction of the carboxylic acid to a benzyl alcohol and its subsequent bromination to yield the target compound. This document details the rationale behind the chosen synthetic strategy, provides step-by-step experimental protocols, and offers insights into the mechanistic underpinnings of each reaction.

Introduction: The Significance of the Pentafluorosulfur Moiety

The introduction of fluorine-containing functional groups is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates.[2] Among these, the pentafluorosulfur (SF₅) group has garnered significant attention due to its exceptional stability and potent electronic effects.[1] The SF₅ group is a powerful electron-withdrawing substituent, which can influence the acidity, basicity, and reactivity of neighboring functional groups. Its steric bulk and high lipophilicity can also enhance binding interactions with biological targets and improve membrane permeability.

This compound is a particularly useful synthetic intermediate. The benzyl bromide functionality provides a reactive handle for nucleophilic substitution reactions, allowing for the covalent attachment of the 3-bromo-5-(pentafluorosulfur)phenylmethyl moiety to a wide range of substrates, including amines, alcohols, and thiols. The presence of the bromine atom offers an additional site for further functionalization, typically through metal-catalyzed cross-coupling reactions, enabling the construction of diverse and complex molecular architectures.[6]

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic analysis of this compound suggests two plausible synthetic routes, as illustrated below.

Caption: Retrosynthetic analysis of this compound.

Pathway A involves the late-stage benzylic bromination of a toluene precursor. While feasible, the introduction of the SF₅ group onto a pre-existing bromo-aromatic ring can be challenging.

Pathway B , which commences with 3-Bromo-5-(pentafluorosulfur)benzoic acid, was selected for this guide. This route is advantageous as the starting material is a known compound, and the subsequent reduction and bromination steps are generally high-yielding and reliable transformations.[3][4][5]

Synthetic Pathway: From Benzoic Acid to Benzyl Bromide

The chosen synthetic pathway is a two-step process, as depicted in the following workflow diagram.

Caption: Overall synthetic workflow.

Step 1: Reduction of 3-Bromo-5-(pentafluorosulfur)benzoic acid

The first step involves the reduction of the carboxylic acid functionality to a primary alcohol. This transformation is crucial for setting up the subsequent bromination reaction.

Mechanism and Reagent Selection:

The reduction of carboxylic acids to alcohols can be effectively achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane complexes like borane-tetrahydrofuran (BH₃·THF). While LiAlH₄ is a powerful and efficient reagent, it is also highly reactive and requires strictly anhydrous conditions. BH₃·THF offers a milder and often more selective alternative, with a good tolerance for a variety of functional groups. Given the presence of the electrophilic SF₅ group and the bromine atom, BH₃·THF is a prudent choice to minimize potential side reactions.

The reaction proceeds via the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol.

Experimental Protocol:

-

To a dry, argon-purged flask equipped with a magnetic stirrer and a dropping funnel, add 3-Bromo-5-(pentafluorosulfur)benzoic acid (1.0 eq).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 2.0-3.0 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C, followed by 1 M hydrochloric acid.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3-Bromo-5-(pentafluorosulfur)benzyl alcohol.

| Parameter | Value |

| Starting Material | 3-Bromo-5-(pentafluorosulfur)benzoic acid |

| Reagent | Borane-tetrahydrofuran complex |

| Solvent | Anhydrous Tetrahydrofuran |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Typical Yield | 85-95% |

Step 2: Bromination of 3-Bromo-5-(pentafluorosulfur)benzyl alcohol

The final step is the conversion of the benzyl alcohol to the target benzyl bromide. This is a classic nucleophilic substitution reaction.

Mechanism and Reagent Selection:

Several reagents can effect the transformation of an alcohol to a bromide, including phosphorus tribromide (PBr₃) and the Appel reaction conditions (N-bromosuccinimide and triphenylphosphine).[7][8] PBr₃ is a common and effective choice for this conversion.[8][9] The reaction proceeds via an Sɴ2 mechanism, where the hydroxyl group is first activated by PBr₃ to form a good leaving group, which is then displaced by a bromide ion.

Experimental Protocol:

-

In a dry, argon-purged flask, dissolve 3-Bromo-5-(pentafluorosulfur)benzyl alcohol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃, 0.4-0.5 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture onto ice-water and extract the product with DCM.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The crude this compound can often be used without further purification. If necessary, it can be purified by column chromatography, though care should be taken as benzyl bromides can be lachrymatory and potentially unstable on silica gel.

| Parameter | Value |

| Starting Material | 3-Bromo-5-(pentafluorosulfur)benzyl alcohol |

| Reagent | Phosphorus tribromide (PBr₃) |

| Solvent | Anhydrous Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 3-6 hours |

| Typical Yield | >90% |

Safety and Handling

-

Pentafluorosulfur Compounds: While generally stable, handle SF₅-containing compounds in a well-ventilated fume hood.

-

Borane-Tetrahydrofuran: BH₃·THF is flammable and reacts violently with water. Handle under an inert atmosphere.

-

Phosphorus Tribromide: PBr₃ is corrosive and reacts with water to release hydrogen bromide gas. Handle with appropriate personal protective equipment in a fume hood.

-

Benzyl Bromides: Benzyl bromides are lachrymators and skin irritants. Avoid inhalation and skin contact.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By leveraging a two-step sequence of reduction and bromination from a readily accessible benzoic acid derivative, this versatile building block can be synthesized in high yield. The protocols and mechanistic insights provided herein are intended to empower researchers in the fields of medicinal chemistry and materials science to incorporate the valuable SF₅ moiety into their target molecules.

References

-

Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197. [Link]

-

Zhou, Y., et al. (2023). A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds. Proceedings of the National Academy of Sciences, 120(31), e2304726120. [Link]

-

Ajenjo, J., et al. (2019). Preparation of (Pentafluorosulfanyl)benzenes by Direct Fluorination of Diaryldisulfides: Synthetic Approach and Mechanistic Aspects. Chemistry – A European Journal, 25(54), 12518-12524. [Link]

-

Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. [Link]

-

Grigolato, L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Journal of Fluorine Chemistry, 212, 166-170. [Link]

- Google Patents. (n.d.). US6133468A - Method for preparing substituted benzyl bromides.

-

Al-Maharik, N. (2019). (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities. Chemistry – A European Journal, 25(66), 15004-15027. [Link]

-

Beilstein Journals. (2015). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry, 11, 2378–2384. [Link]

-

Grigolato, L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. PMC. [Link]

-

Supporting information for a relevant article. (n.d.). Retrieved from [Link]

-

University of Greenwich. (n.d.). Exploration toward the synthesis of aliphatic SF5-containing compounds using the Kolbe reaction. Retrieved from [Link]

-

Kim, J. H., et al. (2018). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 23(12), 3237. [Link]

- Google Patents. (n.d.). EP0059365A2 - 3-Bromo-4-fluoro-benzyl derivatives, and methods for their preparation.

-

Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]

-

Organic-Reaction.com. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzyl bromide. Retrieved from [Link]

-

ResearchGate. (2015). p-Nitrotoluene Bromination Using Barium Fluorobromate Ba(BrF4)2. [Link]

-

Journal of Applied Pharmaceutical Sciences and Research. (2021). Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. [Link]

-

PubChemLite. (n.d.). 3-bromo-5-(trifluoromethyl)benzyl bromide. Retrieved from [Link]

Sources

- 1. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Bromo-5-(pentafluorosulphur)benzoic acid [synhet.com]

- 4. 3-Bromo-5-(pentafluorosulfur)benzoic acid | Chemrio [chemrio.com:9999]

- 5. 3-BROMO-5-(PENTAFLUOROSULFUR)BENZOIC ACID [1180675-98-2] | King-Pharm [king-pharm.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 9. EP0059365A2 - 3-Bromo-4-fluoro-benzyl derivatives, and methods for their preparation - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-Bromo-5-(pentafluorosulfur)benzyl bromide: A Keystone Reagent for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of the pentafluorosulfur (SF₅) group as a bioisostere in medicinal chemistry has marked a significant advancement in the design of novel therapeutics. Its unique combination of high electronegativity, metabolic stability, and lipophilicity offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive technical overview of 3-Bromo-5-(pentafluorosulfur)benzyl bromide, a key building block for introducing the valuable 3-bromo-5-(pentafluorosulfur)benzyl moiety into complex molecules. We will delve into its chemical identity, the profound influence of the SF₅ group, plausible synthetic routes, its reactivity and applications in drug development, and essential safety and handling protocols.

Chemical Identity and Core Identifiers

This compound is a halogenated aromatic compound distinguished by the presence of both a reactive benzyl bromide functional group and a hypervalent pentafluorosulfur group. These features make it a highly valuable reagent for nucleophilic substitution reactions in the synthesis of novel chemical entities.

| Identifier | Value | Source |

| CAS Number | 1240257-14-0 | [1] |

| Molecular Formula | C₇H₅Br₂F₅S | [1] |

| Molecular Weight | 375.98 g/mol | [1] |

| IUPAC Name | 1-Bromo-3-(bromomethyl)-5-(pentafluorosulfur)benzene | |

| Synonyms | 3-Bromo-5-(bromomethyl)phenylsulphur pentafluoride |

The Pentafluorosulfur (SF₅) Moiety: A "Super" Bioisostere

The SF₅ group is gaining significant traction in medicinal chemistry, often being referred to as a "super-trifluoromethyl" group due to its pronounced effects on molecular properties.[2] Understanding these characteristics is crucial to appreciating the utility of this compound.

-

High Electronegativity: The five fluorine atoms create a powerful electron-withdrawing effect, significantly influencing the electronic environment of the aromatic ring.[3]

-

Thermal and Chemical Stability: The sulfur-fluorine bonds are exceptionally strong, rendering the SF₅ group highly resistant to metabolic degradation and stable under a wide range of chemical conditions.[3]

-

Enhanced Lipophilicity: Despite its high polarity, the SF₅ group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[3]

-

Steric Influence: With a unique octahedral geometry, the SF₅ group provides a distinct steric profile that can be exploited to achieve selective binding to biological targets.

These properties make the SF₅ group an attractive replacement for other functionalities like trifluoromethyl, tert-butyl, or nitro groups in drug design and optimization.[4]

Synthesis and Reactivity

Plausible Synthetic Protocol: Bromination of 3-Bromo-5-(pentafluorosulfur)benzyl alcohol

This protocol is based on established methods for the conversion of benzyl alcohols to benzyl bromides.[5][6][7]

Reaction Scheme:

A plausible synthetic route.

Materials:

-

3-Bromo-5-(pentafluorosulfur)benzyl alcohol

-

Phosphorus tribromide (PBr₃) or N-Bromosuccinimide (NBS)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Step-by-Step Methodology:

-

Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 3-Bromo-5-(pentafluorosulfur)benzyl alcohol in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Brominating Agent: Slowly add the brominating agent (e.g., PBr₃, typically 0.33-0.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours), and then let it warm to room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to ice-cold water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel.

Reactivity Profile

The primary mode of reactivity for this compound is nucleophilic substitution . The benzylic bromide is an excellent leaving group, making the benzylic carbon highly susceptible to attack by a wide range of nucleophiles, including:

-

Amines (primary and secondary)

-

Alcohols and phenols

-

Thiols

-

Carboxylates

-

Anions of active methylene compounds

This reactivity allows for the straightforward incorporation of the 3-bromo-5-(pentafluorosulfur)benzyl moiety into a diverse array of molecular scaffolds.

Applications in Drug Discovery and Medicinal Chemistry

The introduction of the 3-bromo-5-(pentafluorosulfur)benzyl group can significantly impact the biological activity and pharmacokinetic profile of a molecule.

-

Scaffold for Novel Bioactive Molecules: This reagent serves as a critical building block for synthesizing new chemical entities where the SF₅ group is strategically positioned to interact with biological targets.

-

Modulation of Pharmacokinetic Properties: The high metabolic stability of the SF₅ group can protect adjacent functional groups from enzymatic degradation, potentially increasing the half-life of a drug.[3]

-

Enhancement of Binding Affinity: The unique electronic and steric properties of the SF₅ group can lead to improved binding interactions with target proteins.[3]

-

Probing Structure-Activity Relationships (SAR): The bromo substituent provides a handle for further functionalization through cross-coupling reactions, allowing for the exploration of SAR at that position.

The workflow for utilizing this reagent in a drug discovery program would typically involve the reaction of this compound with a core molecular scaffold containing a suitable nucleophile.

Application in a drug discovery workflow.

Safety, Handling, and Storage

As a reactive benzyl bromide and a bromine-containing compound, this compound must be handled with appropriate safety precautions.

| Hazard Category | Recommendations |

| General Handling | Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly sealed to prevent exposure to moisture. |

| Spill and Disposal | In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste in accordance with local regulations. |

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not widely published, predictions based on its structure can be made.

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons and a characteristic singlet for the benzylic methylene (-CH₂Br) protons, likely in the range of 4.5-5.0 ppm.

-

¹³C NMR: The spectrum would display distinct signals for each of the seven carbon atoms. The signal for the benzylic carbon would be in the aliphatic region, while the aromatic carbons would appear in the downfield region, with their chemical shifts influenced by the bromo and SF₅ substituents.

-

¹⁹F NMR: This would be the most informative spectrum for confirming the presence of the SF₅ group, showing a characteristic AX₄ pattern (a quintet for the apical fluorine and a doublet for the four equatorial fluorines).[8]

Conclusion

This compound is a valuable and reactive building block for the synthesis of advanced pharmaceutical and agrochemical candidates. The unique and powerful properties of the pentafluorosulfur group offer medicinal chemists a compelling tool to address challenges in drug design, such as metabolic instability and poor bioavailability. As synthetic methodologies for SF₅-containing compounds become more refined, the application of reagents like this compound is set to expand, paving the way for the next generation of innovative chemical entities.

References

- The Pentafluorosulfanyl Group (SF5). Rowan Scientific. [URL: https://www.rowan-scientific.com/post/the-pentafluorosulfanyl-group-sf5]

- 3-Chloro-5-(pentafluorosulfur)benzyl bromide | 1240257-05-9. Benchchem. [URL: https://www.benchchem.com/product/b1425822]

- Synthesis of 3-bromo-4-fluoro-benzyl derivatives, and methods for their preparation. Google Patents. [URL: https://patents.google.

- Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28933568/]

- 3-Bromo-5-(trifluoromethyl)benzyl bromide | C8H5Br2F3 | CID 22324272. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22324272]

- 3-Bromo-5-fluorobenzyl alcohol | 216755-56-5. Benchchem. [URL: https://www.benchchem.com/product/B5338-5G]

- Electronic Supplementary Information (ESI) for. The Royal Society of Chemistry. [URL: https://www.rsc.

- 3-Bromo-5-fluorobenzyl bromide. ChemContract. [URL: https://chem-contract.com/product/3-bromo-5-fluorobenzyl-bromide/]

- 3-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 2736323. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2736323]

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6484310/]

- Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7074313/]

- EP0059365A2 - 3-Bromo-4-fluoro-benzyl derivatives, and methods for their preparation. Google Patents. [URL: https://patents.google.

- Pentafluorobenzyl bromide | C7H2BrF5 | CID 74484. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/74484]

- 3-bromo-5-(trifluoromethyl)benzyl bromide. PubChemLite. [URL: https://pubchemlite.

- 1031929-10-8|3-Bromo-5-(trifluoromethoxy)benzyl bromide|BLD Pharm. BLD Pharm. [URL: https://www.bldpharm.com/products/1031929-10-8.html]

- This compound. 幺米Lab实验室. [URL: https://www.ymlab.com/g/F343135]

- 5-Bromo-1,2,3-trifluorobenzene. Magritek. [URL: https://www.magritek.com/wp-content/uploads/2015/05/Magritek-Application-Note-5-Bromo-123-trifluorobenzene.pdf]

- Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [URL: https://www.azom.com/article.aspx?ArticleID=15102]

- Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/halides/bromides/benzylbromides.shtm]

- 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis. ChemicalBook. [URL: https://www.chemicalbook.

- 3-Methyl-5-(pentafluorosulfur)benzyl bromide - CAS:1240257-48-0. 北京欣恒研科技有限公司. [URL: https://www.x-reagent.com/products/A2257076.html]

Sources

- 1. mgr.ymilab.com [mgr.ymilab.com]

- 2. 3-Bromo-5-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 16115438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 3-Bromo-5-(trifluoromethyl)benzyl bromide | C8H5Br2F3 | CID 22324272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. EP0059365A2 - 3-Bromo-4-fluoro-benzyl derivatives, and methods for their preparation - Google Patents [patents.google.com]

- 7. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 8. azom.com [azom.com]

Spectral data analysis for 3-Bromo-5-(pentafluorosulfur)benzyl bromide (NMR, MS).

An In-Depth Technical Guide to the Spectral Data Analysis of 3-Bromo-5-(pentafluorosulfur)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentafluorosulfur (SF₅) group is increasingly utilized in medicinal and agrochemical chemistry as a "super-trifluoromethyl" bioisostere, valued for its high electronegativity, metabolic stability, and lipophilicity.[1] The compound this compound is a key building block for introducing this potent functional group into complex molecular architectures. A rigorous structural confirmation of this reagent is paramount to ensure the integrity of subsequent synthetic and biological studies. This guide provides a comprehensive analysis of the expected Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy data for this compound. We delve into the causality behind the spectral patterns, offering field-proven insights into data acquisition and interpretation for molecules containing the unique SF₅ moiety.

Molecular Structure and Analytical Rationale

The analytical challenge of this compound lies in unambiguously characterizing a molecule with multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F) and distinct isotopic signatures (⁷⁹Br, ⁸¹Br). Our analytical strategy is designed to leverage these features for a definitive structural elucidation.

Figure 1: Structure of this compound.

Mass Spectrometry (MS) Analysis: Deciphering the Fragmentation Fingerprint

Mass spectrometry provides crucial information on the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. For this compound, Electron Ionization (EI) is a suitable technique.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer.

-

GC Method: Use a standard non-polar column (e.g., DB-5ms). Ramp the oven temperature from 50°C to 250°C at 10°C/min.

-

MS Method: Set the ion source to Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 450.

Expected Mass Spectrum and Fragmentation Analysis

The molecular weight of C₇H₅Br₂F₅S is 375.98 g/mol . Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of 2 Da. The presence of two bromines will result in three distinct peaks for the molecular ion cluster:

-

M+ (m/z ~374): Containing two ⁷⁹Br isotopes.

-

M+2 (m/z ~376): Containing one ⁷⁹Br and one ⁸¹Br isotope.

-

M+4 (m/z ~378): Containing two ⁸¹Br isotopes.

The relative intensity of these peaks is expected to be approximately 1:2:1.

Primary Fragmentation Pathways: The most favored fragmentation mode for benzyl bromides is the cleavage of the C-Br bond to form a stable benzyl cation.[2][3]

-

Loss of Benzylic Bromine: The initial and most significant fragmentation is the loss of the benzylic bromine radical (•Br) to form the 3-bromo-5-(pentafluorosulfur)benzyl cation. This fragment will also exhibit a 1:1 isotopic pattern for ⁷⁹Br and ⁸¹Br.

-

Loss of Aromatic Bromine: Loss of the bromine atom from the aromatic ring is also possible, though typically less favored than cleavage of the weaker benzylic C-Br bond.

-

Formation of Tropylium Ion: The resulting benzyl cation can rearrange to the highly stable tropylium ion.

-

SF₅ Fragmentation: The SF₅ group itself is quite stable, but fragments such as SF₃⁺ (m/z 89) and SF₅⁺ (m/z 127) are characteristic markers in the mass spectra of such compounds.[4]

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Data Summary: MS

| m/z (approx.) | Ion Formula | Interpretation |

| 374, 376, 378 | [C₇H₅Br₂F₅S]⁺ | Molecular Ion Cluster (M, M+2, M+4) |

| 295, 297 | [C₇H₅BrF₅S]⁺ | Loss of benzylic bromine radical (•Br); Base Peak |

| 127 | [SF₅]⁺ | Pentafluorosulfur cation |

| 89 | [SF₃]⁺ | Trifluorosulfur cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for detailed structural analysis, providing information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

Instrument: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. No external standard is strictly necessary for routine analysis, but CFCl₃ can be used as a reference (δ = 0 ppm).

¹H NMR Analysis

The ¹H NMR spectrum is expected to show two distinct regions: the aromatic region and the aliphatic (benzylic) region.

-

Benzylic Protons (-CH₂Br): These two protons are chemically equivalent and will appear as a singlet. The strong electron-withdrawing effect of the adjacent bromine atom will shift this peak significantly downfield, expected around δ 4.4-4.6 ppm .

-

Aromatic Protons: The 1,3,5-substitution pattern gives rise to three aromatic protons. The powerful electron-withdrawing nature of both the bromine and the SF₅ groups will deshield these protons, shifting them downfield.[5]

-

H-4: This proton is situated between the two electron-withdrawing groups (Br and SF₅) and is expected to be the most deshielded, appearing as a triplet (or more accurately, a triplet of triplets due to small couplings to fluorine) around δ 7.8-8.0 ppm .

-

H-2 and H-6: These two protons are chemically distinct but may have very similar chemical shifts, appearing around δ 7.6-7.8 ppm . They will appear as complex multiplets due to proton-proton and proton-fluorine couplings.

-

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum will show all 7 carbon atoms. The chemical shifts are heavily influenced by the attached electronegative atoms.

-

Benzylic Carbon (-CH₂Br): This carbon is attached to a bromine atom and is expected to appear significantly upfield compared to the aromatic carbons, around δ 30-35 ppm .[6]

-

Aromatic Carbons:

-

C-Br (C-3) and C-SF₅ (C-5): These carbons directly attached to the highly electronegative substituents will be strongly influenced. Their signals will likely be broad and may be difficult to observe due to quadrupolar relaxation (for C-Br) and complex C-F coupling (for C-SF₅). Expected range: δ 120-155 ppm .

-

C-CH₂Br (C-1): The ipso-carbon attached to the benzyl bromide group is expected around δ 138-142 ppm .

-

CH Carbons (C-2, C-4, C-6): These protonated carbons will appear in the typical aromatic region of δ 125-135 ppm . They may exhibit splitting due to coupling with the fluorine atoms of the SF₅ group.

-

¹⁹F NMR Analysis: The Signature of the SF₅ Group

The ¹⁹F NMR spectrum is the most diagnostic tool for confirming the presence and integrity of the pentafluorosulfur group. The SF₅ group attached to an aromatic ring typically displays a characteristic AB₄ spin system .[1][7] This arises because the single axial fluorine (Fₐ) is in a different chemical environment than the four equatorial fluorines (Fₑ).

-

Axial Fluorine (Fₐ): This single fluorine is coupled to the four equivalent equatorial fluorines. Therefore, it appears as a quintet (a multiplet with 5 lines) due to splitting by the four Fₑ nuclei. This signal is typically found further downfield. Expected range: δ 80-90 ppm .

-

Equatorial Fluorines (Fₑ): These four equivalent fluorines are coupled to the single axial fluorine. They will appear as a doublet . This signal is typically found upfield relative to the axial fluorine. Expected range: δ 60-70 ppm .

The coupling constant between the axial and equatorial fluorines, J(Fₐ-Fₑ) , is a key diagnostic parameter, typically in the range of 145-155 Hz .[1]

Data Summary: NMR

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 4.5 | s (singlet) | 2H | -CH₂Br |

| ~ 7.7 | m (multiplet) | 2H | H-2, H-6 |

| ~ 7.9 | t (triplet) | 1H | H-4 |

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 32 | -CH₂Br |

| ~ 125-142 | Aromatic C |

| ~ 150-155 (broad) | C-SF₅ |

Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | J(Fₐ-Fₑ) (Hz) | Assignment |

|---|---|---|---|---|

| ~ 85 | quin (quintet) | 1F | ~ 150 | Fₐ (axial) |

| ~ 65 | d (doublet) | 4F | ~ 150 | Fₑ (equatorial) |

Figure 3: Workflow for the spectral analysis and structural confirmation of the target compound.

Conclusion

The structural elucidation of this compound requires a multi-technique approach. Mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of two bromine atoms) through its characteristic isotopic patterns and predictable fragmentation. NMR spectroscopy provides the definitive connectivity map. The ¹H and ¹³C spectra confirm the substituted benzyl bromide framework, while the ¹⁹F NMR spectrum delivers the unambiguous signature of the intact SF₅ group through its classic AB₄ quintet and doublet pattern. By integrating these distinct datasets, researchers can possess a high degree of confidence in the identity and purity of this valuable synthetic intermediate, ensuring the reliability of its use in drug discovery and materials science applications.

References

- Benchchem. Unraveling the Molecular Breakdown: A Guide to the Mass Spectrometry Fragmentation of 4-(Bromomethyl)benzil Derivatives. Benchchem. Accessed January 19, 2026.

- The Royal Society of Chemistry. Supplementary Information for "Copper-Catalyzed Three-Component Synthesis of 1,5-Disubstituted 1,2,3-Triazoles". The Royal Society of Chemistry. Accessed January 19, 2026.

- eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Accessed January 19, 2026.

- Gard, G. L. The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds as Precursors to Sulfonic Acids. PDXScholar. Accessed January 19, 2026.

- Waiczies, S. et al. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ACS Sensors. Published October 20, 2021.

- Benchchem. 3-Chloro-5-(pentafluorosulfur)benzyl bromide. Benchchem. Accessed January 19, 2026.

- Kim, J. et al. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules. Published online 2018.

- Choi, Y. S. Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluorinated Systems. PDXScholar. Published August 4, 1994.

- ResearchGate. ¹⁹F NMR spectrum of [Rh(Me)(SF3)(tBuxanPOP)][SF5] (6) at 195 K.

- University of Regensburg. Mass Spectrometry: Fragmentation. University of Regensburg. Accessed January 19, 2026.

- ResearchGate. Molecular peaks of bromide compounds.

- Slideshare. Mass chart Fragmentation. Slideshare. Published online 2016.

- Google Patents. 3-Bromo-4-fluoro-benzyl derivatives, and methods for their preparation.

- ChemicalBook. Benzyl bromide(100-39-0) 13C NMR spectrum. ChemicalBook. Accessed January 19, 2026.

- ChemicalBook. 3,5-Bis(trifluoromethyl)benzyl bromide(32247-96-4) 1H NMR spectrum. ChemicalBook. Accessed January 19, 2026.

- ChemicalBook. 3,5-Bis(trifluoromethyl)benzyl bromide(32247-96-4) 13C NMR spectrum. ChemicalBook. Accessed January 19, 2026.

- Sheppard, W. A. The Electrical Effect of the Sulfur Pentafluoride Group. Journal of the American Chemical Society. Published 1962.

- ChemicalBook. 3-(Trifluoromethyl)benzyl bromide(402-23-3) 13C NMR spectrum. ChemicalBook. Accessed January 19, 2026.

Sources

- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Mass chart Fragmentation | PDF [slideshare.net]

- 4. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Benzyl bromide(100-39-0) 13C NMR [m.chemicalbook.com]

- 7. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

The Pentafluorosulfur (SF5) Group: A Technical Guide to a "Super" Functional Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentafluorosulfur (SF5) group, once a synthetic curiosity, has emerged as a compelling functional group in modern chemistry, particularly in the realms of medicinal chemistry and materials science.[1] Often dubbed the "super-trifluoromethyl group," its unique combination of properties—including high electronegativity, exceptional chemical and thermal stability, and significant lipophilicity—offers chemists a powerful tool to modulate molecular properties.[2][3] This technical guide provides an in-depth exploration of the SF5 group's core reactivity, electronic characteristics, and practical applications. We will delve into the causality behind its reactivity in radical, nucleophilic, and electrophilic reactions, provide detailed experimental insights, and present a comparative analysis with the well-established trifluoromethyl (CF3) group. This guide is intended to serve as a comprehensive resource for researchers seeking to harness the transformative potential of the SF5 moiety in their scientific endeavors.

Unveiling the Pentafluorosulfur Group: Fundamental Properties

The SF5 group is composed of a central sulfur atom in a +6 oxidation state bonded to five fluorine atoms in a square pyramidal geometry. This structure gives rise to a unique set of electronic and physical properties that distinguish it from other functional groups.

Electronic Profile: A Potent Electron-Withdrawing Group

The five highly electronegative fluorine atoms create a strong electron-withdrawing effect, making the SF5 group one of the most electron-deficient functionalities in organic chemistry.[1] This is quantitatively reflected in its Hammett parameters (σ), which are significantly higher than those of the trifluoromethyl group, indicating a superior inductive electron-withdrawing capability.[4]

| Group | Hammett Constant (σp) | Hammett Constant (σm) | Electronegativity (χ) |

| SF5 | 0.68 | 0.61 | 3.65 |

| CF3 | 0.54 | 0.43 | 3.36 |

| NO2 | 0.78 | 0.71 | - |

A comparison of the electronic properties of the SF5, CF3, and NO2 groups.[4][5]

This potent electron-withdrawing nature profoundly influences the reactivity of adjacent atoms and functional groups, activating aromatic rings for nucleophilic substitution and influencing the acidity of neighboring protons.[6]

Steric and Conformational Influence

The SF5 group is sterically demanding, with a van der Waals volume larger than a trifluoromethyl group and comparable to a tert-butyl group.[5][7] Its octahedral geometry can impose significant conformational constraints on molecules, which can be strategically employed to influence binding selectivity with biological targets.[8]

Unparalleled Stability

One of the most remarkable features of the SF5 group is its exceptional chemical and thermal stability.[1] The sulfur-fluorine bonds are incredibly robust, rendering the group resistant to a wide range of harsh chemical conditions, including strong acids, bases, oxidants, and reductants.[9][10] This stability is a significant advantage in multi-step syntheses and for the development of metabolically robust drug candidates. For instance, pentafluorosulfanylbenzene remains unreactive even when refluxed in a solution of sodium hydroxide in aqueous ethanol.

The Reactive Nature of the SF5 Group: A Dichotomy of Stability and Reactivity

Despite its inherent stability, the SF5 group can participate in a variety of chemical transformations, primarily dictated by the nature of the atom it is attached to and the reaction conditions.

Radical Reactions: The Gateway to Aliphatic SF5 Compounds

The most common method for introducing the SF5 group into aliphatic systems involves radical addition reactions, typically utilizing pentafluorosulfur chloride (SF5Cl) as the SF5 radical precursor.[11][12] The relative weakness of the S-Cl bond allows for its homolytic cleavage under thermal or photochemical initiation, or more commonly, through the use of a radical initiator like triethylborane (Et3B).[12][13]

Caption: Radical addition of SF5Cl to an alkene.

This methodology has been successfully applied to a wide range of alkenes and alkynes, providing straightforward access to a diverse array of SF5-containing aliphatic building blocks.[11][14]

Experimental Protocol: Radical Addition of SF5Cl to an Alkene

-

A solution of the alkene (1.0 equiv) in a suitable solvent (e.g., CH2Cl2) is cooled to -78 °C under an inert atmosphere.

-

A solution of triethylborane (1.0 M in hexanes, 0.2 equiv) is added dropwise.

-

Pentafluorosulfur chloride (SF5Cl, 1.2 equiv) is then bubbled through the solution or added as a condensed liquid.

-

Air is slowly bubbled through the reaction mixture for 2-4 hours while maintaining the low temperature.

-

The reaction is quenched with a saturated aqueous solution of Na2S2O3.

-

The mixture is allowed to warm to room temperature and extracted with an organic solvent.

-

The combined organic layers are dried, concentrated, and purified by column chromatography to yield the desired chloro(pentafluorosulfanyl)alkane.

This protocol highlights the operational simplicity of radical pentafluorosulfanylation, making it an accessible method for many research laboratories.[13]

Nucleophilic Aromatic Substitution: Leveraging the Potent Activating Effect

When attached to an aromatic ring, the strongly electron-withdrawing SF5 group activates the ring towards nucleophilic aromatic substitution (SNAr), particularly when positioned ortho or para to a leaving group.[6] This effect is more pronounced than that of a trifluoromethyl group.[6] For example, nitro(pentafluorosulfanyl)benzenes readily undergo substitution of the nitro group with various nucleophiles.[6]

Caption: Nucleophilic aromatic substitution on an SF5-activated arene.

Furthermore, the SF5 group can activate C-H bonds for vicarious nucleophilic substitution (VNS), providing a powerful method for the synthesis of functionalized SF5-aromatics.[15]

Electrophilic Aromatic Substitution: A Meta-Directing Influence

The powerful deactivating and meta-directing nature of the SF5 group governs the outcome of electrophilic aromatic substitution reactions on pentafluorosulfanylbenzene.[9] Reactions such as nitration and halogenation occur predominantly at the meta position. However, forcing conditions are often required due to the deactivated nature of the aromatic ring.[9]

The SF5 Group in Drug Discovery: A Bioisostere with Superior Properties

The unique properties of the SF5 group have made it an attractive bioisostere for other functional groups in drug design, most notably the trifluoromethyl (CF3) and tert-butyl groups.[7][16]

Enhancing Pharmacokinetic and Pharmacodynamic Profiles

The introduction of an SF5 group can significantly enhance the metabolic stability of a drug candidate due to its high resistance to enzymatic degradation.[1] Its lipophilicity can improve membrane permeability and bioavailability.[1] Furthermore, the distinct steric and electronic profile of the SF5 group can lead to improved binding affinity and selectivity for the target protein.[17] Several studies have demonstrated that replacing a CF3 group with an SF5 group can lead to enhanced biological activity.[18]

| Property | Trifluoromethyl (CF3) | Pentafluorosulfur (SF5) | Impact on Drug Properties |

| Lipophilicity (π) | +0.88 | +1.51 | Increased membrane permeability |

| Metabolic Stability | High | Very High | Extended drug half-life |

| Electron-Withdrawing | Strong | Very Strong | Modulates pKa, receptor binding |

| Steric Bulk | Moderate | High | Influences binding selectivity |

A comparison of the properties of CF3 and SF5 groups relevant to drug design.

Case Studies in Medicinal Chemistry

The utility of the SF5 group as a bioisostere has been demonstrated in various therapeutic areas. For instance, SF5-containing analogs of the anti-inflammatory drug flufenamic acid and cannabinoid receptor ligands have been synthesized and evaluated.[16] In some cases, the SF5 analogs exhibited comparable or superior activity to their CF3 counterparts. However, it is important to note that the bioisosteric replacement is not always beneficial, and the effect on biological activity can be target-dependent.[18]

Applications in Materials Science

The unique properties of the SF5 group are also being exploited in the development of advanced materials. Its high thermal stability and low surface energy make it a valuable component in polymers and liquid crystals.[19] The incorporation of SF5 groups can enhance the chemical resistance, thermal stability, and dielectric properties of materials.

Synthetic Strategies for Introducing the SF5 Group

A significant challenge that has historically limited the widespread use of the SF5 group is the difficulty of its introduction into organic molecules.[1] However, recent advances have led to the development of more practical and scalable synthetic methods.

From Aryl Disulfides and Thiols

The most common route to aryl-SF5 compounds involves the oxidative fluorination of diaryl disulfides or aryl thiols using reagents like AgF2 or a combination of a fluoride source and an oxidizing agent.[20]

Caption: Synthesis of aryl-SF5 from aryl disulfides.

Utilizing SF5Cl and SF5Br

As previously discussed, the radical addition of SF5Cl and SF5Br to unsaturated systems is the primary method for accessing aliphatic SF5 compounds.[11] The development of safer and more convenient methods for the in-situ generation of SF5Cl has further expanded the utility of this approach.[21]

ortho-Functionalization of SF5-Arenes

Directed ortho-lithiation of pentafluorosulfanyl arenes has emerged as a valuable strategy for the synthesis of ortho-substituted SF5-containing aromatics, which were previously difficult to access.[20] This method allows for the introduction of a variety of electrophiles at the position adjacent to the SF5 group.

Conclusion and Future Perspectives

The pentafluorosulfur group has transitioned from a chemical novelty to a functional group of significant practical importance. Its unique combination of electronic and steric properties, coupled with its exceptional stability, provides chemists with a powerful tool for molecular design. While synthetic challenges remain, ongoing research is continuously expanding the repertoire of methods for introducing and manipulating the SF5 group. As our understanding of its reactivity and its impact on molecular properties deepens, the SF5 group is poised to play an increasingly important role in the development of new pharmaceuticals, agrochemicals, and advanced materials. The continued exploration of its chemistry will undoubtedly unlock new opportunities and applications in the years to come.

References

-

Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]

-

Sowaileh, M. F., & Colby, D. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. [Link]

-

Kim, J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. MDPI. [Link]

-

Sowaileh, M. F., & Colby, D. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate. [Link]

-

Kim, J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PubMed Central. [Link]

-

Beier, P., et al. (2017). Synthesis and reactivity of novel sulfur pentafluorides—Effect of the SF5 group on reactivity of nitrobenzenes in nucleophilic substitution. Taylor & Francis Online. [Link]

-

Melius Organics. Pentafluorosulfanyl (SF5) technology. [Link]

-

Kondratyev, N. V., et al. (2015). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PubMed Central. [Link]

-

von Hahmann, C. N., et al. (2017). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. National Institutes of Health. [Link]

-

Vo, D., et al. (2023). Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules. MDPI. [Link]

-

Wikipedia. Pentafluorosulfanylbenzene. [Link]

-

Peyrical, L. C., et al. (2020). Synthesis of SF5‐substituted compounds and of SF5Cl, most common SF5 reagent. ResearchGate. [Link]

-

Carboni, B., et al. (2021). Radical Addition of SF5Cl to Cyclopropenes: Synthesis of (Pentafluorosulfanyl)cyclopropanes. ResearchGate. [Link]

-

Wikipedia. Sulfur chloride pentafluoride. [Link]

-

Weng, L., et al. (2022). Synthesis of (S)-para-SF5 derivatives 16a–g. ResearchGate. [Link]

-

Nguyen, T. M., et al. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. PubMed. [Link]

-

Shou, J.-Y., & Qing, F.-L. (2022). Three-Component Reaction of Pentafluorosulfanyl Chloride, Alkenes and Diazo Compounds and Synthesis of Pentafluorosulfanylfurans. PubMed. [Link]

-

Yang, Y., et al. (2021). Properties of the SF5 group and the major key discoveries reported in the field. ResearchGate. [Link]

-

Altomonte, S., & Zanda, M. (2012). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate. [Link]

-

Bizet, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. [Link]

-

Nguyen, T. M., et al. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Royal Society of Chemistry. [Link]

-

Chan, J. M. W. (2019). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. Royal Society of Chemistry. [Link]

-

Beier, P., et al. (2011). Preparation of SF5 Aromatics by Vicarious Nucleophilic Substitution Reactions of Nitro(pentafluorosulfanyl)benzenes with Carbanions. ACS Publications. [Link]

-

Welch, J. T., et al. (2025). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. [Link]

-

Kemmitt, R. D. W., & Smith, D. W. (1969). Reactions of Pentafluorosulphur Chloride and Hydrogen Fluoride with Low Valent Complexes of Some Group VIII Elements. Royal Society of Chemistry. [Link]

-

Sowaileh, M. F. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare. [Link]

-

Dolbier, W. R. (2009). Pentafluorosulfanyl Chloride. ResearchGate. [Link]

-

Kucher, H., et al. (2025). Silyl Chloroalkenyl and Alkynyl Sulfur Pentafluorides as versatile reagents to access novel fundamental SF5 building blocks. ChemRxiv. [Link]

-

Bizet, V., & Cahard, D. (2025). Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. Research Square. [Link]

-

Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. [Link]

-

The Organic Chemistry Portal. (2024). CF2 and SF5 Chemistry (Important Papers). YouTube. [Link]

-

Sci-Hub. (1978). ChemInform Abstract: FREE‐RADICAL REACTIONS OF PENTAFLUOROBENZENESULFENYL CHLORIDE WITH ALKANES AND ALKYLBENZENES. [Link]

-

PubChem. Pentafluorosulfur hypofluorite. [Link]

-

Wikipedia. Radical fluorination. [Link]

Sources

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SF5-containing building blocks - Enamine [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Sulfur chloride pentafluoride - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sussex.figshare.com [sussex.figshare.com]

- 18. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 20. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Pentafluorosulfanyl Group: A Bastion of Stability Under Acidic and Basic Conditions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a "Super-Trifluoromethyl" Group

In the landscape of medicinal chemistry and materials science, the quest for molecular motifs that impart desirable properties such as enhanced metabolic stability, improved binding affinity, and tailored lipophilicity is relentless.[1][2] Among the arsenal of fluorine-containing groups, the pentafluorosulfanyl (SF5) group has emerged as a particularly compelling substituent, often dubbed a "super-trifluoromethyl group".[2][3] Comprising a central sulfur atom bonded to five fluorine atoms in a square pyramidal geometry, the SF5 group boasts a unique combination of high electronegativity, significant steric bulk, and, most notably, exceptional thermal and chemical stability.[1][3] This guide provides a detailed exploration of the chemical resilience of the SF5 group, specifically focusing on its behavior under the often-harsh acidic and basic conditions encountered during synthesis, formulation, and physiological exposure. Understanding this stability is paramount for its effective deployment in the design of next-generation pharmaceuticals and advanced materials.

The Bedrock of Stability: Unpacking the Properties of the SF5 Group

The remarkable inertness of the SF5 group is not fortuitous; it is a direct consequence of its intrinsic electronic and structural characteristics. The strong sulfur-fluorine (S-F) bonds are a primary contributor to its robustness.[1][4] This inherent stability translates into a functional group that can withstand a wide array of chemical environments, making it an attractive component in complex molecular architectures.[1][5]

Key physicochemical properties that underpin the stability and utility of the SF5 group include:

-

High Electronegativity: The cumulative electron-withdrawing effect of five fluorine atoms renders the SF5 group one of the most electronegative functionalities in organic chemistry.[1] This profoundly influences the electronic properties of the parent molecule.

-

Thermal and Chemical Stability: The strength of the S-F bonds confers exceptional resistance to thermal decomposition and chemical attack, a crucial attribute for developing durable compounds.[1]

-

Lipophilicity: Despite its high polarity, the SF5 group can increase the lipophilicity of a molecule, which is a critical parameter for modulating membrane permeability and bioavailability in drug candidates.[1][6]

These properties make the SF5 group a valuable bioisostere for other common chemical groups like the tert-butyl or trifluoromethyl group, often with superior performance in terms of stability.[1]

Performance Under Pressure: Stability in Acidic Environments

The SF5 group exhibits exceptional stability in the presence of strong acids. Aromatic SF5 groups are known to resist attack by Brønsted acids.[7] For instance, pentafluorosulfanylbenzene has demonstrated stability even when subjected to concentrated sulfuric acid at elevated temperatures.[8] This resilience is a significant advantage in synthetic chemistry, where acidic conditions are frequently employed for deprotection or other transformations.

In the context of drug development, this stability is crucial for oral drug candidates that must traverse the highly acidic environment of the stomach. Studies on N–SF5 azetidines have shown them to be stable in a 0.01 M HCl solution (pH 2.0), representative of physiological conditions.[4] The strong electron-withdrawing nature of the SF5 group is a key factor in its resistance to degradation in many acidic environments.[4]

While the SF5 group itself is remarkably robust, the overall stability of a molecule containing this group will be dictated by its most labile functional group.[4] Therefore, while the SF5 moiety remains intact, other parts of the molecule, such as esters or certain amides, may undergo acid-catalyzed hydrolysis.[4]

Conceptual Pathway for Forced Acid Hydrolysis

Under exceptionally harsh conditions, such as concentrated acid and high heat, forced degradation of an aryl-SF5 compound could hypothetically proceed via hydrolysis of the aryl-sulfur bond. However, it is crucial to emphasize that this is a conceptual pathway, as the SF5 group is highly resistant to such cleavage under standard laboratory and physiological conditions.[4]

Caption: Conceptual pathway for forced acid hydrolysis of an Ar-SF5 bond.

Holding Firm: Stability in Basic Environments

The SF5 group's stability extends to basic conditions, a property that further broadens its applicability. For example, pentafluorosulfanylbenzene shows no reaction when refluxed in a solution of sodium hydroxide in aqueous ethanol.[8] This resistance to nucleophilic attack by hydroxide ions is a testament to the strength and stability of the S-F bonds.

However, the stability of the SF5 group is not absolute and can be compromised by very strong, non-hindered organometallic bases.[8] Reagents such as n-butyllithium can react with the SF5 group.[7] In contrast, more sterically hindered bases like tert-butyllithium are generally compatible.[7] This highlights the importance of reagent selection when working with SF5-containing compounds in synthetic applications.

Comparative Stability: SF5 vs. CF3

A frequent point of comparison for the SF5 group is the trifluoromethyl (CF3) group, another widely used fluorine-containing moiety. The hydrolytic stability of the aromatic pentafluorosulfanyl group is generally considered to be equal to or greater than that of the trifluoromethyl group.[7] The thermal stability of the SF5 group is also comparable to, and in some cases exceeds, that of the CF3 group.[6][8]

One key advantage of the SF5 group over the CF3 group is its inability to undergo defluorination to form a Michael-type acceptor.[7] This potential degradation pathway for some CF3-containing compounds can lead to covalent attachment and mechanism-based inhibition, a concern in drug development that is circumvented with the use of the SF5 group.[7]

| Property | Pentafluorosulfanyl (SF5) Group | Trifluoromethyl (CF3) Group |

| Acid Stability | Very High; stable in concentrated acids.[8] | High, but can be less stable under forcing conditions. |

| Base Stability | High; stable in refluxing NaOH.[8] | Generally stable, but can be susceptible to strong bases. |

| Thermal Stability | High, often exceeding that of the CF3 group.[6][8] | High. |

| Hydrolytic Stability | Generally equals or exceeds that of the CF3 group.[7] | High. |

| Reactivity with Organometallics | Reactive towards strong, non-hindered bases (e.g., n-BuLi).[7] | Can be reactive, depending on the specific compound and conditions. |

Experimental Protocol: Assessing the Acidic Stability of an SF5-Containing Compound

To empirically validate the stability of a novel SF5-containing compound, a standardized acidic stability assay is essential. The following protocol outlines a general workflow for such an assessment.

Caption: Experimental workflow for acidic stability testing.

Step-by-Step Methodology

-

Preparation of Solutions:

-